Flupirtine

説明

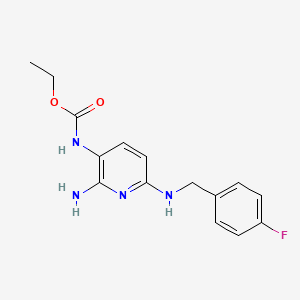

Structure

3D Structure

特性

IUPAC Name |

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUFBMODXQKSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75507-68-5 (maleate(1:1)) | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048436 | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56995-20-1 | |

| Record name | Flupirtine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupirtine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flupirtine's Modulation of Kv7 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its unique mechanism of action, primarily as a positive modulator of Kv7 (KCNQ) voltage-gated potassium channels. This technical guide provides an in-depth exploration of the molecular interactions, quantitative effects, and experimental methodologies related to this compound's action on Kv7 channels. Understanding these core mechanisms is crucial for the rational design of novel therapeutics targeting neuronal hyperexcitability in conditions such as chronic pain and epilepsy.

Core Mechanism of Action

This compound is classified as a selective neuronal potassium channel opener (SNEPCO)[1]. Its primary therapeutic effects are mediated through the positive modulation of neuronal Kv7 channels, specifically subtypes Kv7.2 through Kv7.5[2][3][4]. Activation of these channels leads to an increase in the M-current, a subthreshold, non-inactivating potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and suppressing repetitive firing[5].

The binding of this compound to Kv7 channels facilitates their opening at more negative membrane potentials, a phenomenon observed as a leftward shift in the voltage-dependence of channel activation. This hyperpolarizing influence makes it more difficult for neurons to reach the threshold for action potential generation, thereby reducing overall neuronal excitability. This mechanism is central to this compound's analgesic and muscle-relaxant properties.

Beyond its direct action on Kv7 channels, this compound also exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism. This is not a result of direct binding to the NMDA receptor but rather a consequence of the membrane hyperpolarization induced by Kv7 channel activation, which enhances the voltage-dependent magnesium block of the NMDA receptor channel. This compound has also been shown to concomitantly facilitate GABA-A receptors, further contributing to its overall effect of reducing neuronal excitability.

Quantitative Data on this compound's Potency

The potency of this compound varies across different Kv7 channel subtypes and experimental systems. The following tables summarize the available quantitative data, primarily the half-maximal effective concentration (EC50) values, for this compound's effects on various Kv7 channels.

| Channel Subtype | Cell Type/Tissue | EC50 (µM) | Reference |

| Recombinant Channels | |||

| Kv7.2/Kv7.3 | tsA cells | 4.6 ± 1.2 | |

| Native Channels | |||

| Kv7 | Rat Superior Cervical Ganglion (SCG) Neurons | 4.6 ± 3.9 | |

| Kv7 | Rat Dorsal Root Ganglion (DRG) Neurons | ~10 | |

| Kv7 | Rat Hippocampal Neurons | Not specified | |

| Kv7 | Rat Dorsal Horn Neurons | Not specified |

Note: Data for this compound on individual recombinant Kv7.1, Kv7.4, and Kv7.5 subtypes is not consistently reported in the literature, highlighting a gap in the complete characterization of its subtype selectivity.

Experimental Protocols

The investigation of this compound's effects on Kv7 channels predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.

Detailed Methodology: Whole-Cell Patch-Clamp Recording of this compound's Effect on Recombinant Kv7 Channels in HEK293 Cells

This protocol outlines the key steps for assessing the impact of this compound on Kv7 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, plate cells onto glass coverslips in a 35-mm dish.

-

Co-transfect cells with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3) and a marker gene (e.g., green fluorescent protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine).

-

Allow 24-48 hours for channel expression before recording.

2. Electrophysiological Recording:

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP (pH adjusted to 7.2 with KOH).

-

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup:

-

Place the coverslip with transfected cells in a recording chamber on the stage of an inverted microscope equipped with fluorescence for identifying GFP-positive cells.

-

Perfuse the chamber with the external solution.

-

Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch amplifier, pCLAMP software).

-

-

Whole-Cell Configuration:

-

Approach a transfected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

To elicit Kv7 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

-

To assess the voltage-dependence of activation, a tail current protocol can be used. From a depolarizing step (e.g., to +20 mV), repolarize the membrane to various potentials (e.g., from -100 mV to 0 mV) to measure the deactivating tail currents.

-

-

This compound Application:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution.

-

Apply this compound to the recording chamber via the perfusion system.

-

Record currents before, during, and after this compound application to assess its effects.

-

3. Data Analysis:

-

Measure the amplitude of the outward currents at a specific voltage step (e.g., +20 mV) to determine the effect of this compound.

-

Construct concentration-response curves by plotting the percentage increase in current amplitude against the this compound concentration and fit the data with a Hill equation to determine the EC50 value.

-

Analyze the tail currents to determine the voltage at which half of the channels are activated (V1/2) and the slope factor (k) by fitting the data with a Boltzmann function. Compare these parameters in the absence and presence of this compound to quantify the shift in the voltage-dependence of activation.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound's primary mechanism and concomitant effects.

Experimental Workflow for Electrophysiological Recording

Caption: Workflow for assessing this compound's effect on Kv7 channels.

Logical Relationship of this compound's Effects

Caption: Causal chain from this compound to its therapeutic effect.

Conclusion

This compound's mechanism of action as a Kv7 channel opener provides a solid foundation for its clinical efficacy as a non-opioid analgesic. The detailed understanding of its interaction with specific Kv7 subtypes, its quantitative effects on channel gating, and the established experimental protocols for its study are invaluable for the ongoing development of more selective and potent modulators of neuronal excitability. Future research focusing on the precise molecular determinants of this compound's binding and a more comprehensive analysis of its subtype selectivity will further refine our ability to design next-generation therapeutics for a range of neurological disorders.

References

- 1. [Neuronal potassium channel opening with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

Flupirtine: A Technical Guide to a Selective Neuronal Potassium Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine is a centrally acting, non-opioid analgesic that established a unique pharmacological class: Selective Neuronal Potassium Channel Openers (SNEPCOs). Its primary mechanism involves the activation of the Kv7 (KCNQ) family of voltage-gated potassium channels, leading to neuronal membrane hyperpolarization and a reduction in neuronal excitability. This activity underlies its analgesic, muscle relaxant, and neuroprotective properties. Additionally, this compound exhibits indirect N-methyl-D-aspartate (NMDA) receptor antagonism and positive modulation of GABA-A receptors. Despite its efficacy, significant concerns regarding hepatotoxicity led to severe restrictions and its eventual withdrawal from the European market. This guide provides an in-depth technical overview of this compound's mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization, serving as a key reference for researchers in ion channel pharmacology and drug development.

Core Mechanism of Action: Kv7 Channel Activation

This compound exerts its primary therapeutic effects by functioning as an opener for neuronal Kv7 (KCNQ) potassium channels, specifically subtypes Kv7.2 through Kv7.5.[1] These channels are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that is crucial for stabilizing the neuronal resting membrane potential.[2] By opening these channels, this compound facilitates an efflux of potassium ions (K+), which hyperpolarizes the neuron. This hyperpolarized state increases the threshold required to trigger an action potential, thereby dampening neuronal hyperexcitability, a key factor in many pain states.[3][4]

This activation of potassium channels leads to a functional, indirect antagonism of the NMDA receptor.[3] The hyperpolarization of the neuronal membrane enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, reducing its activity without direct interaction with any of its binding sites. This compound also positively modulates GABA-A receptors, further contributing to its CNS-depressant and muscle-relaxant effects.

Quantitative Pharmacological Data

This compound's activity has been quantified across its various molecular targets. It displays micromolar potency for Kv7 channels and GABA-A receptors, while its direct effect on NMDA receptors is significantly weaker, supporting an indirect mechanism of action.

Table 1: In Vitro Activity of this compound at Key Molecular Targets

| Target | Assay Type | Cell Line / Preparation | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| Kv7.2/7.3 Channels | Thallium Flux | HEK293 cells | EC₅₀ | 3.6 µM | |

| GABA-A Receptor | Patch Clamp | DRG Neurons | EC₅₀ (potentiation of 3 µM GABA) | 21 µM | |

| GABA-A Receptor | Patch Clamp | Hippocampal Neurons | EC₅₀ (potentiation of 3 µM GABA) | 13 µM |

| NMDA Receptor | Patch Clamp | Rat Superior Colliculus Neurons | IC₅₀ (vs. 200 µM NMDA) | 182.1 µM | |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Notes | Reference(s) |

|---|---|---|---|

| Bioavailability (F) | ~90% (oral) | Rapidly and almost completely absorbed. | |

| Time to Peak (Tₘₐₓ) | 1.6 - 2.0 hours | For a single 100-200 mg oral dose. | |

| Peak Plasma Conc. (Cₘₐₓ) | 0.8 mg/L (773 µg/L) | For a single 100 mg oral dose. | |

| Volume of Distribution (Vd) | 154 L | Indicates wide distribution into tissues. | |

| Plasma Protein Binding | 80 - 84% | Primarily to albumin. | |

| Elimination Half-life (t₁/₂) | ~9.6 hours | In healthy young volunteers. | |

| Metabolism | Hepatic | Metabolized to an active N-acetylated analogue and inactive 4-fluorohippuric acid. |

| Excretion | ~72% Renal, ~18% Fecal | Primarily excreted as metabolites in urine. | |

Table 3: In Vivo Analgesic Efficacy of this compound (Preclinical)

| Animal Model | Pain Test | ED₅₀ (Oral) | Comparison | Reference(s) |

|---|---|---|---|---|

| Mouse | Electrostimulated Pain | 25.7 mg/kg | ~ as potent as pentazocine | |

| Mouse | Hot Plate | 32.0 mg/kg | ~ half as potent as morphine |

| Dog | Tooth Pulp Stimulation | 3.5 mg/kg | ~ as potent as pentazocine | |

Experimental Protocols & Workflow

The characterization of a Kv7 channel opener like this compound follows a logical progression from high-throughput screening to detailed electrophysiological analysis and finally to in vivo assessment of efficacy and safety.

Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay is a common primary screen for potassium channel modulators. It relies on the principle that potassium channels are also permeable to thallium ions (Tl⁺).

Protocol:

-

Cell Plating: Seed cells stably expressing the target Kv7 channel (e.g., HEK293-Kv7.2/7.3) into 96- or 384-well black, clear-bottom microplates and incubate overnight.

-

Dye Loading: Remove the culture medium and load the cells with a Tl⁺-sensitive fluorescent indicator dye (e.g., FluxOR™ reagent) in a physiological buffer, often containing probenecid to prevent dye leakage. Incubate for 60-90 minutes at room temperature or 37°C.

-

Washing: Gently wash the cells with a dye-free assay buffer to remove extracellular dye.

-

Compound Incubation: Add test compounds (like this compound) at various concentrations to the wells and pre-incubate for 10-30 minutes.

-

Stimulation and Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®, FlexStation®). Initiate reading to establish a baseline fluorescence.

-

Tl⁺ Addition: Add a stimulus solution containing Tl⁺ (and often K⁺ to depolarize the membrane and open voltage-gated channels). The influx of Tl⁺ through open channels causes a sharp increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to channel activity. Calculate EC₅₀ values by plotting the rate against the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for detailed characterization of a compound's effect on ion channel function, providing precise information on current amplitude, voltage-dependence, and gating kinetics.

Protocol:

-

Preparation: Use cultured cells (e.g., CHO, tsA201) transiently or stably expressing the Kv7 channel subtype of interest, or primary neurons (e.g., DRG neurons).

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Typically contains (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.5 GTP-Na, adjusted to pH 7.3 with KOH.

-

-

Recording:

-

Pull glass micropipettes to a resistance of 4-8 MΩ when filled with internal solution.

-

Approach a cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

-

Clamp the cell's membrane potential, typically at a holding potential of -80 mV or -90 mV.

-

-

Voltage Protocol: To elicit M-currents, apply depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments for 500 ms).

-

Compound Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing this compound at the desired concentration.

-

Data Analysis: Measure the current amplitude at the end of the depolarizing steps. Plot current-voltage (I-V) relationships and conductance-voltage (G-V) curves before and after drug application. A leftward shift in the G-V curve indicates that the channel opens at more negative potentials, a hallmark of a Kv7 activator.

MTT Assay for In Vitro Hepatotoxicity

Given this compound's known liver toxicity, assessing its effect on liver cell viability is a critical step. The MTT assay is a colorimetric method for measuring cellular metabolic activity.

Protocol:

-

Cell Culture: Plate metabolically active liver cells (e.g., HepG2, HepaRG™) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat cells with a range of this compound concentrations for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., chlorpromazine).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. Calculate the IC₅₀ (the concentration that reduces viability by 50%).

Safety and Toxicology: The Hepatotoxicity Issue

The clinical utility of this compound was ultimately curtailed by its association with serious, and in some cases fatal, liver injury. The exact mechanism of this hepatotoxicity is not fully elucidated but is thought to involve the formation of reactive metabolites. One hypothesis suggests that this compound can be oxidized to form reactive azaquinone diimine species, which can then cause cellular damage. This has spurred research into developing safer analogs that are less susceptible to this metabolic activation pathway.

Conclusion

This compound remains a landmark compound in pharmacology as the first clinically utilized selective neuronal potassium channel opener. Its mechanism, centered on the activation of Kv7 channels, provided a novel, non-opioid approach to analgesia and muscle relaxation. However, its significant risk of hepatotoxicity underscores the critical importance of thorough safety profiling and metabolic studies in drug development. The in-depth study of this compound has paved the way for the development of new generations of Kv7 modulators for a range of neurological disorders, including epilepsy and neuropathic pain, with ongoing efforts focused on improving subtype selectivity and minimizing off-target toxicity. This technical guide serves as a comprehensive resource, consolidating the key pharmacological data and experimental methodologies that define this compound's legacy.

References

An In-depth Technical Guide to the Indirect NMDA Receptor Antagonism of Flupirtine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupirtine, a centrally acting, non-opioid analgesic, exerts its therapeutic effects through a unique mechanism of action that indirectly antagonizes the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive overview of the molecular pathways involved, supported by quantitative data and detailed experimental methodologies. The primary mechanism involves the activation of voltage-gated potassium channels (Kv7/KCNQ) and G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation leads to neuronal hyperpolarization, which stabilizes the resting membrane potential and enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby functionally antagonizing its activity. Additionally, this compound modulates GABA-A receptors and upregulates neuroprotective proteins such as Bcl-2 and glutathione, contributing to its overall pharmacological profile.

Core Mechanism: Indirect NMDA Receptor Antagonism

This compound's antagonism of the NMDA receptor is not achieved through direct binding to the receptor complex.[1] Instead, it is a functional antagonism resulting from the stabilization of the neuronal membrane potential.[2][3]

Activation of Potassium Channels

The principal action of this compound is the activation of neuronal potassium channels, specifically the Kv7 (KCNQ) family and G-protein-coupled inwardly rectifying K+ (GIRK) channels.[2][4]

-

Kv7 (KCNQ) Channels: this compound is a potent opener of KCNQ channels, which are voltage-gated potassium channels that generate the M-current. This current plays a crucial role in regulating neuronal excitability. By opening these channels, this compound facilitates the efflux of potassium ions (K+), leading to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential.

-

GIRK Channels: this compound also activates G-protein-coupled inwardly rectifying K+ channels. Activation of these channels further contributes to membrane hyperpolarization and the stabilization of the resting potential.

Enhancement of Mg2+ Block of NMDA Receptors

The NMDA receptor is a ligand-gated ion channel that is also voltage-dependent due to a blockade by magnesium ions (Mg2+) at resting membrane potentials. For the channel to open, not only must glutamate and a co-agonist (glycine or D-serine) bind to the receptor, but the membrane must also be depolarized to a sufficient level to expel the Mg2+ ion from the channel pore.

By hyperpolarizing the neuronal membrane, this compound enhances the Mg2+ block of the NMDA receptor. This stabilization of the resting potential makes it significantly more challenging for excitatory stimuli to achieve the level of depolarization required to relieve the Mg2+ block, thus indirectly and functionally antagonizing NMDA receptor-mediated neurotransmission.

Signaling Pathway of this compound's Indirect NMDA Receptor Antagonism

Modulation of GABA-A Receptors

In addition to its effects on potassium channels, this compound also positively modulates GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This compound enhances the action of GABA, leading to an increased influx of chloride ions (Cl-), which further contributes to neuronal hyperpolarization and inhibition. Studies have shown that this compound's effects are more pronounced on GABA-A receptors in dorsal root ganglion and dorsal horn neurons compared to hippocampal neurons. There is also evidence suggesting a preference for δ-subunit containing GABA-A receptors.

Neuroprotective Effects: Upregulation of Bcl-2 and Glutathione

This compound exhibits significant neuroprotective properties, which are attributed to its ability to increase the expression of the anti-apoptotic protein Bcl-2 and elevate intracellular levels of the antioxidant glutathione.

-

Bcl-2 Upregulation: In neuronal cells exposed to excitotoxic insults such as high concentrations of glutamate or NMDA, this compound has been shown to prevent the reduction in Bcl-2 levels. In some cases, this compound can even cause a significant increase in Bcl-2 expression.

-

Increased Glutathione Levels: this compound also counteracts the depletion of intracellular glutathione that occurs during excitotoxicity and oxidative stress. By increasing glutathione levels, this compound enhances the cell's capacity to neutralize reactive oxygen species, thereby protecting neurons from oxidative damage.

Quantitative Data Summary

| Target | Parameter | Value | Cell Type/System | Reference |

| NMDA Receptor | IC50 | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons | |

| GABA-A Receptor | EC50 (enhancement of 3 µM GABA) | 21 µM | Rat dorsal root ganglion (DRG) neurons | |

| EC50 (enhancement of 3 µM GABA) | 13 µM | Rat hippocampal neurons | ||

| Kv7 Channels | - | Shifted gating to more negative potentials | Rat dorsal root ganglion, dorsal horn, and hippocampal neurons |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for a K+ Channel and NMDA/GABA-A Receptor Modulation

This protocol is a composite of methodologies described in the literature for studying the effects of this compound on ion channels.

Objective: To measure changes in ion channel currents in response to this compound application in cultured neurons.

Materials:

-

Cells: Primary cultures of rat hippocampal, dorsal root ganglion, or superior colliculus neurons.

-

External Solution (aCSF): Containing (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution: Containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 3 Na2ATP, 0.1 Na2GTP, 0.1 EGTA, and 5 HEPES, pH adjusted to 7.2 with KOH.

-

Pharmacological Agents: this compound, Tetrodotoxin (TTX) to block voltage-gated sodium channels, and specific agonists/antagonists for the receptors of interest (e.g., NMDA, GABA).

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope, and data acquisition software.

Procedure:

-

Cell Preparation: Plate neurons on coverslips a few days prior to recording.

-

Recording Setup: Place the coverslip in the recording chamber and perfuse with aCSF at a constant rate (e.g., 1.5 mL/min).

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establishing Whole-Cell Configuration:

-

Approach a target neuron with the recording pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -70 mV.

-

Apply voltage steps or ramps to elicit specific currents (e.g., depolarizing steps for K+ currents).

-

To study ligand-gated channels, apply the specific agonist (e.g., NMDA or GABA) via the perfusion system.

-

Record baseline currents.

-

Bath-apply this compound at various concentrations and record the changes in the currents of interest.

-

For NMDA receptor currents, it is common to use a low magnesium external solution to facilitate channel opening at negative holding potentials.

-

-

Data Analysis: Analyze changes in current amplitude, activation/inactivation kinetics, and dose-response relationships.

Western Blot for Bcl-2 Expression

This protocol is based on standard Western blotting procedures and information from studies investigating this compound's effect on Bcl-2.

Objective: To quantify the change in Bcl-2 protein expression in neuronal cells following treatment with this compound.

Materials:

-

Cells: Neuronal cell line (e.g., hNT neurons) or primary neuronal cultures.

-

Reagents: this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibody against Bcl-2, HRP-conjugated secondary antibody, and chemiluminescent substrate.

-

Equipment: Cell culture incubator, centrifuge, electrophoresis system, blotting system, and imaging system.

Procedure:

-

Cell Treatment: Culture neuronal cells and treat with this compound (e.g., 3-10 µM) or vehicle control for a specified duration (e.g., 24 hours). A positive control for apoptosis induction (e.g., high concentration of glutamate) can be included.

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Bcl-2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the Bcl-2 signal to a loading control (e.g., β-actin or GAPDH).

Glutathione Assay

This protocol is based on HPLC methods for glutathione measurement.

Objective: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in neuronal cells or brain tissue after this compound treatment.

Materials:

-

Samples: Neuronal cell pellets or brain tissue homogenates from this compound-treated and control groups.

-

Reagents: Perchloric acid or metaphosphoric acid for protein precipitation, Ellman's reagent (DTNB) for derivatization, mobile phase (e.g., acetonitrile and phosphate buffer), GSH and GSSG standards.

-

Equipment: HPLC system with a UV or diode-array detector (DAD), C8 or C18 column, centrifuge, and sonicator.

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in ice-cold acid (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge to pellet the protein and collect the supernatant.

-

-

Derivatization (for GSH): React the supernatant with DTNB to form a stable derivative that can be detected by UV absorbance.

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC column.

-

Separate GSH and GSSG using an appropriate mobile phase gradient.

-

Detect the analytes at a specific wavelength (e.g., 330 nm for the GSH-DTNB adduct).

-

-

Quantification: Generate a standard curve using known concentrations of GSH and GSSG to quantify their levels in the samples. Normalize the results to the initial protein concentration or tissue weight.

Experimental Workflows and Logical Relationships

Experimental Workflow for Electrophysiological Recording

Logical Relationship of this compound's Neuroprotective Actions

Conclusion

The indirect NMDA receptor antagonism of this compound is a multifaceted process primarily driven by the activation of neuronal potassium channels, leading to membrane hyperpolarization and stabilization. This, in turn, enhances the Mg2+ block of the NMDA receptor. This core mechanism is complemented by the modulation of GABA-A receptors and significant neuroprotective effects through the upregulation of Bcl-2 and glutathione. The provided quantitative data and experimental protocols offer a framework for researchers to further investigate and leverage the unique pharmacological properties of this compound in the context of drug development and neuroscience research.

References

Neuroprotective Properties of Flupirtine In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flupirtine, a centrally acting, non-opioid analgesic, has garnered significant interest for its potent neuroprotective properties demonstrated in a variety of in vitro models of neuronal injury and degeneration. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, detailed experimental protocols for their investigation, and a summary of key quantitative data from in vitro studies. The multifaceted mechanism of action, involving the modulation of key ion channels and anti-apoptotic pathways, positions this compound as a compelling candidate for further investigation in the context of neurodegenerative diseases.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of distinct yet interconnected mechanisms:

-

Positive Allosteric Modulation of Kv7 (KCNQ) Potassium Channels: this compound is a well-established opener of Kv7.2-Kv7.5 channels.[1] This activation leads to neuronal membrane hyperpolarization, which stabilizes the resting membrane potential and reduces neuronal excitability.[2] This is a primary mechanism by which this compound counteracts excitotoxicity.

-

Indirect NMDA Receptor Antagonism: By hyperpolarizing the neuronal membrane, this compound enhances the voltage-dependent magnesium (Mg2+) block of the N-methyl-D-aspartate (NMDA) receptor channel.[3][4] This functional antagonism reduces excessive calcium (Ca2+) influx, a critical event in the excitotoxic cascade leading to neuronal death.[5]

-

Modulation of GABA-A Receptors: this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA. This effect contributes to the overall reduction in neuronal hyperexcitability.

-

Upregulation of Anti-Apoptotic Proteins and Antioxidant Defenses: this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and elevate intracellular levels of the antioxidant glutathione (GSH). These actions help to mitigate downstream apoptotic pathways and combat oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the neuroprotective effects of this compound.

Table 1: Efficacy of this compound in In Vitro Neuroprotection Models

| Neurotoxic Agent | Neuronal Model | This compound Concentration | Observed Effect | Reference(s) |

| HIV-gp120 | Rat Cortical Neurons | 1 - 10 µg/mL | Protection against apoptotic cell death. | |

| Glutamate/NMDA | hNT Neurons | 10 µM | Complete abolishment of the reduction in Bcl-2 and glutathione levels. | |

| Beta-amyloid (Aβ25-35) | Rat Cortical Neurons | 1 µg/mL | Abolished Aβ-induced DNA fragmentation. | |

| Beta-amyloid (Aβ25-35) | Rat Cortical Neurons | 1 and 5 µg/mL | Significant increase in cell viability from 31.1% to 74.6% and 65.4%, respectively. | |

| Oxidative Stress (Etoposide) | CLN1-, CLN2-, CLN3-, CLN6-deficient lymphoblasts | Not specified | Aborts etoposide-induced apoptosis. | |

| Ischemia | Human Retinal Pigment Epithelial (RPE) cells | 100 µM | Prevented ischemia-induced apoptosis. |

Table 2: Pharmacological Parameters of this compound in In Vitro Assays

| Target | Assay | Neuronal Model | Parameter | Value | Reference(s) |

| Kv7 Channels | Patch Clamp | Hippocampal Neurons | EC50 | 6 µM | |

| NMDA Receptor | Patch Clamp | Rat Superior Colliculus Neurons | IC50 | 182.1 ± 12.1 µM | |

| GABA-A Receptor | Patch Clamp | DRG Neurons | EC50 (for GABA current enhancement) | 21 µM | |

| GABA-A Receptor | Patch Clamp | Hippocampal Neurons | EC50 (for GABA current enhancement) | 13 µM |

Table 3: Effects of this compound on Anti-Apoptotic and Antioxidant Markers In Vitro

| Marker | Neuronal Model | This compound Concentration | Fold/Percentage Change | Reference(s) |

| Bcl-2 | hNT Neurons | 3 µM | > 6-fold increase | |

| Glutathione (GSH) | hNT Neurons | 3 µM | 200% increase | |

| Glutathione (GSH) | Rat Cortical Neurons | Not specified | Partially prevented Aβ-induced depletion from 21.4 to 7.4 nmol/10^6 cells. | |

| Bcl-2 | Human RPE cells | 100 µM | Upregulation of Bcl-2 protein. |

Signaling Pathways

The neuroprotective actions of this compound are mediated by a cascade of signaling events. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective properties.

Cell Culture and Treatment

-

Cell Lines: Commonly used neuronal cell lines include rat primary cortical neurons, human neuroteratocarcinoma (hNT) cells, and human neuroblastoma SH-SY5Y cells.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and other necessary growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Cells are typically pre-incubated with this compound for a specific duration (e.g., 1-24 hours) before the addition of the neurotoxic agent.

-

Induction of Neurotoxicity: Neurotoxicity is induced by adding agents such as glutamate, NMDA, beta-amyloid peptides, or by subjecting the cells to conditions like oxygen-glucose deprivation (OGD) to mimic ischemia.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with this compound and/or the neurotoxic agent as described above.

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP).

-

Detection: Detect the incorporated labeled nucleotides using a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

Western Blotting for Bcl-2 and Bax

This technique is used to quantify the expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.

Glutathione (GSH) Assay

This assay measures the levels of the antioxidant glutathione.

-

Sample Preparation: Homogenize or lyse the treated cells.

-

Deproteinization: Remove proteins from the sample, often by precipitation with an acid (e.g., metaphosphoric acid).

-

GSH Reaction: In a 96-well plate, mix the sample with a reaction buffer containing DTNB (Ellman's reagent) and glutathione reductase.

-

NADPH Addition: Initiate the reaction by adding NADPH.

-

Kinetic Measurement: Measure the rate of color development (formation of 2-nitro-5-thiobenzoate) at 412 nm over time using a microplate reader.

-

Quantification: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Intracellular Calcium Imaging

This method is used to measure changes in intracellular calcium concentration.

-

Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Acquire baseline fluorescence images before stimulation.

-

Stimulation: Add the stimulus (e.g., NMDA or glutamate) to the cells.

-

Image Acquisition: Continuously record fluorescence images during and after stimulation.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, targeting key pathways involved in excitotoxicity and apoptosis, makes it a promising therapeutic candidate for a range of neurodegenerative conditions. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound and related compounds. Future in vitro studies should continue to dissect the intricate signaling networks modulated by this compound and explore its efficacy in more complex, disease-relevant cellular models.

References

- 1. This compound attenuates chronic restraint stress-induced cognitive deficits and hippocampal apoptosis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the triaminopyridine this compound on calcium uptake, membrane potential and ATP synthesis in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound shows functional NMDA receptor antagonism by enhancing Mg2+ block via activation of voltage independent potassium channels. Rapid communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wjgnet.com [wjgnet.com]

Flupirtine's Role in Modulating GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine, a centrally acting non-opioid analgesic, has a multifaceted mechanism of action that extends beyond its well-characterized role as a Kv7 potassium channel opener. Emerging evidence has solidified its position as a significant modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system. This technical guide provides an in-depth exploration of this compound's interaction with GABA-A receptors, consolidating key findings on its mechanism of action, subunit selectivity, and functional consequences. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound has been utilized clinically for its analgesic properties for several decades. Initially classified as a selective neuronal potassium channel opener (SNEPCO), its therapeutic effects were primarily attributed to the activation of Kv7 channels, leading to neuronal hyperpolarization and reduced excitability[1]. However, subsequent research has revealed that this compound also potentiates GABAergic inhibition through direct, allosteric modulation of GABA-A receptors. This dual mechanism of action, enhancing both voltage-gated potassium currents and ligand-gated chloride currents, contributes to its overall central nervous system depressant and analgesic effects. Understanding the nuances of this compound's interaction with GABA-A receptors is crucial for elucidating its complete pharmacological profile and for the development of novel therapeutics targeting the GABAergic system.

Mechanism of Action: Positive Allosteric Modulation

This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors[2][3][4]. Unlike orthosteric agonists that bind to the same site as the endogenous ligand GABA, PAMs bind to a distinct, allosteric site on the receptor complex[5]. This binding event induces a conformational change in the receptor that increases the efficiency of GABA-mediated signaling. Specifically, this compound's modulation is characterized by a leftward shift in the GABA concentration-response curve, indicating an increased potency of GABA. This means that in the presence of this compound, a lower concentration of GABA is required to elicit a given level of receptor activation.

The functional consequence of this positive allosteric modulation is an enhancement of the inhibitory chloride current (IGABA) that flows through the GABA-A receptor channel upon GABA binding. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability.

Subunit Specificity: A Preference for δ-Containing Receptors

GABA-A receptors are heteropentameric ion channels assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). The specific subunit composition of a receptor subtype dictates its pharmacological and physiological properties. This compound exhibits a notable preference for GABA-A receptors containing the δ (delta) subunit.

-

γ-Containing Receptors: In studies using recombinant GABA-A receptors containing γ2 subunits (e.g., α1β2γ2S, α2β2γ2S, α3β3γ2S), this compound typically causes a leftward shift in the GABA concentration-response curve but can also lead to a reduction in the maximal current amplitude at higher concentrations. This suggests a more complex, potentially uncompetitive antagonist-like effect at these receptor subtypes at saturating GABA concentrations.

-

δ-Containing Receptors: In contrast, for receptors where the γ subunit is replaced by a δ subunit (e.g., α1β2δ, α4β3δ), this compound not only increases the potency of GABA but also markedly enhances the maximal current amplitudes. This indicates a more pronounced positive allosteric modulation at δ-containing receptors. These receptors are often located extrasynaptically and are involved in mediating tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons. The preferential potentiation of δ-containing GABA-A receptors by this compound suggests that it may exert its effects, at least in part, by enhancing tonic inhibitory currents.

This subunit selectivity is significant because the presence of α4 and α6 subunits often renders δ-subunit containing GABA-A receptors insensitive to benzodiazepines, a major class of GABA-A receptor PAMs. Therefore, this compound's pharmacological profile due to its interaction with GABA receptors differs from that of benzodiazepines.

Quantitative Data on this compound's Modulation of GABA-A Receptors

The following tables summarize the key quantitative data from electrophysiological studies investigating the effects of this compound on GABA-A receptors in various neuronal preparations and recombinant expression systems.

Table 1: Effect of this compound on GABA EC50 in Native Neurons

| Neuronal Type | This compound Concentration (μM) | Fold Reduction in GABA EC50 | Reference |

| Dorsal Root Ganglion (DRG) | 30 | 5.3 | |

| Hippocampal | 30 | 3.1 |

Table 2: Potentiation of GABA-induced Currents by this compound in Native Neurons

| Neuronal Type | This compound Concentration (μM) | Maximal Enhancement of IGABA | EC50 of this compound (μM) | Reference |

| Dorsal Root Ganglion (DRG) | 30 | ~6-fold increase | 21 | |

| Dorsal Horn | 30 | ~15-fold increase | 53 ± 10 | |

| Hippocampal | 30 | ~7-fold increase | 13 |

Table 3: Modulation of Recombinant GABA-A Receptors by this compound (30 μM)

| Receptor Subunit Composition | Effect on GABA EC50 | Effect on Maximal Current | Reference |

| α1β2γ2S | Leftward Shift | Reduced | |

| α5β3γ2S | Leftward Shift | Reduced | |

| α1β2δ | Leftward Shift | Increased | |

| α4β3δ | Leftward Shift | Increased |

Experimental Protocols

Primary Neuronal Culture

Detailed protocols for the culture of primary dorsal root ganglion (DRG), dorsal horn, and hippocampal neurons are essential for studying the native effects of this compound.

-

DRG Neuron Culture (Adapted from published methods)

-

Dissection: Euthanize neonatal or adult rats according to approved animal care protocols. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Enzymatic Digestion: Transfer the ganglia to an enzyme solution containing collagenase and trypsin to dissociate the tissue.

-

Mechanical Dissociation: Following enzymatic treatment, mechanically triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto poly-L-lysine or laminin-coated glass coverslips in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, nerve growth factor, and antibiotics).

-

Incubation: Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Neurons are typically ready for electrophysiological recordings within 1-3 days.

-

Heterologous Expression of GABA-A Receptors in HEK293 Cells

The use of a heterologous expression system like Human Embryonic Kidney 293 (HEK293) cells allows for the study of specific GABA-A receptor subunit combinations.

-

Cell Culture and Transfection (General Protocol)

-

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Plate cells onto glass coverslips. Transfect the cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2S or δ) using a suitable transfection reagent such as Lipofectamine or a calcium phosphate precipitation method. A plasmid for a fluorescent protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Incubation: Allow 24-48 hours for receptor expression before performing experiments.

-

Electrophysiology: Perforated Patch-Clamp Recording

The perforated patch-clamp technique is utilized to record ionic currents while maintaining the intracellular environment of the cell.

-

Solutions (from Klinger et al., 2012)

-

External (Bath) Solution (in mM): 140 NaCl, 3.0 KCl, 3.0 CaCl2, 2.0 MgCl2, 20 Glucose, 10 HEPES. pH adjusted to 7.4 with NaOH. For recording GABA-evoked currents, 0.5 μM tetrodotoxin (TTX) and 10 μM CNQX are included to block voltage-gated sodium channels and ionotropic glutamate receptors, respectively.

-

Internal (Pipette) Solution for Ligand-gated Ion Channels (in mM): 140 KCl, 1.6 CaCl2·2H2O, 10 EGTA, 10 HEPES. pH adjusted to 7.3 with KOH.

-

Perforating Agent: Amphotericin B or gramicidin is included in the internal solution to form pores in the cell membrane under the pipette tip.

-

-

Recording Procedure

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

-

Fill the pipette with the internal solution containing the perforating agent.

-

Approach a neuron or transfected HEK293 cell and form a high-resistance (GΩ) seal.

-

Monitor the access resistance until it stabilizes, indicating successful perforation of the membrane.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply GABA and this compound using a rapid solution exchange system.

-

Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Immunoblotting for GABA-A Receptor Subunit Expression

Western blotting can be used to determine the expression levels of different GABA-A receptor subunits in neuronal tissues.

-

Protocol (General procedure adapted from Klinger et al., 2015)

-

Tissue Homogenization: Dissect and homogenize neuronal tissue (e.g., dorsal root ganglia, dorsal horn, hippocampus) in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the GABA-A receptor subunits of interest (e.g., anti-GABRA1, anti-GABRD).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Visualizations

Signaling Pathway of this compound's Modulation of GABA-A Receptors

Caption: this compound's allosteric modulation of a δ-containing GABA-A receptor.

Experimental Workflow for Assessing this compound's Effect

Caption: Workflow for electrophysiological analysis of this compound's effects.

Logical Relationship of this compound's Dual Mechanism

Caption: this compound's dual mechanism contributing to its analgesic effect.

Discussion and Future Directions

The discovery of this compound's activity at GABA-A receptors has significantly broadened our understanding of its pharmacological profile. The preferential modulation of δ-containing receptors suggests a potential for therapeutic applications where enhancement of tonic inhibition is desired, such as in certain forms of epilepsy or chronic pain states.

While the functional consequences of this compound's interaction with GABA-A receptors are well-documented, the precise molecular determinants of its binding and modulatory action remain to be fully elucidated. High-resolution structural studies, such as cryo-electron microscopy, of this compound in complex with δ-containing GABA-A receptors would provide invaluable insights into its binding pocket and the conformational changes it induces. Furthermore, computational modeling could aid in identifying the specific amino acid residues involved in this compound binding, paving the way for the design of more potent and selective modulators.

It is also important to consider the interplay between this compound's effects on GABA-A receptors and Kv7 channels. The synergistic action of enhancing both inhibitory chloride currents and hyperpolarizing potassium currents likely contributes significantly to its overall efficacy. Future research should aim to dissect the relative contributions of these two mechanisms to the various therapeutic effects of this compound, including its analgesic, muscle relaxant, and neuroprotective properties.

Conclusion

This compound is a positive allosteric modulator of GABA-A receptors, with a pronounced selectivity for subtypes containing the δ subunit. This action, in concert with its established role as a Kv7 channel opener, underlies its ability to reduce neuronal excitability and produce analgesia. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the pharmacology of this compound and the development of novel therapeutics targeting the GABAergic system. The continued exploration of this compound's molecular interactions with GABA-A receptors holds promise for uncovering new strategies for the treatment of a range of neurological and psychiatric disorders.

References

- 1. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Cell surface expression of homomeric GABAA receptors depends on single residues in subunit transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The non-opioid analgesic this compound is a modulator of GABAA receptors involved in pain sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

The Discovery, Synthesis, and Analog Development of Flupirtine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flupirtine is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener. First synthesized in the 1980s, it offered a distinct pharmacological profile compared to traditional analgesics like NSAIDs and opioids. This guide provides a comprehensive overview of the discovery of this compound, detailed methodologies for its chemical synthesis, and the exploration of its analogs aimed at improving its therapeutic index. Particular focus is given to its mechanism of action, structure-activity relationships, and the quantitative pharmacological data that underpin its clinical application and subsequent research.

Discovery and Development

This compound was discovered and developed between the 1970s and the 1990s by Chemiewerk Homburg in Frankfurt am Main, Germany, which later became part of Asta Medica.[1] It was first approved for the treatment of pain in Europe in 1984 under the brand name Katadolon.[1][2] Unlike conventional analgesics, this compound was found to be neither an opioid nor a non-steroidal anti-inflammatory drug (NSAID).[3][4] Its unique muscle relaxant properties were discovered by serendipity. The chemically related analog, retigabine, where the pyridine group is replaced by a phenyl group, was discovered as part of the same research program and was later approved as an anticonvulsant. This compound was never introduced to the United States market for any indication.

Mechanism of Action

This compound's primary mechanism of action is as a selective neuronal potassium channel opener. Specifically, it activates the Kv7 (KCNQ) family of voltage-gated potassium channels, particularly heterotetramers of Kv7.2 and Kv7.3 subunits. This action increases the M-current, leading to hyperpolarization of the neuronal membrane. Hyperpolarization stabilizes the resting membrane potential, making it more difficult for neurons to reach the threshold for firing an action potential, thereby decreasing neuronal excitability.

This primary action leads to several downstream effects:

-

Indirect NMDA Receptor Antagonism: By stabilizing the neuronal membrane, this compound indirectly inhibits the N-methyl-D-aspartate (NMDA) receptor. This prevents the excessive influx of Ca2+ ions associated with neuronal hyperexcitability and chronic pain states.

-

GABAergic Modulation: this compound has also been shown to shift the gating of γ-aminobutyric acid (GABA) type-A receptors to a lower GABA concentration, enhancing inhibitory neurotransmission.

-

Neuroprotection: The reduction in neuronal hyperexcitability and calcium influx contributes to its neuroprotective properties, which have been investigated for conditions like Alzheimer's disease and Creutzfeldt–Jakob disease.

The following diagram illustrates the signaling pathway of this compound.

Synthesis of this compound

The synthesis of this compound (ethyl {2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl}carbamate) is typically a multi-step process starting from 2,6-dichloro-3-nitropyridine. Various patents describe slight modifications to this general route, aiming to improve yield and purity.

General Synthesis Workflow

The following diagram outlines the key steps in a common synthesis route for this compound maleate.

Detailed Experimental Protocols

The following protocols are synthesized from various patented methods.

Step 1: Synthesis of 2-amino-3-nitro-6-chloropyridine

-

Dissolve 50g of 2,6-dichloro-3-nitropyridine in 500mL of isopropanol in a reaction vessel.

-

Stir the solution at 25°C while bubbling ammonia gas through it.

-

Continue the reaction for approximately 20 hours, monitoring completion by Thin Layer Chromatography (TLC). The solution will become a thick, yellow suspension.

-

Filter the suspension to collect the yellow crystals.

-

Evaporate the filtrate to obtain a second crop of crystals.

-

Wash the combined crystals with water and dry to yield 2-amino-3-nitro-6-chloropyridine.

Step 2: Synthesis of 2-amino-3-nitro-6-[(4-fluorobenzyl)amino]pyridine

-

To a reaction vessel containing 800 mL of water, add 100 g of 2-amino-3-nitro-6-chloropyridine.

-

Add 90 g of p-fluorobenzylamine dropwise to the mixture at 20-25°C.

-

Subsequently, add 87 g of triethylamine dropwise at the same temperature.

-

Stir the reaction mass at 40-45°C for 30 minutes.

-

Heat the mixture to 80-85°C and maintain stirring for 3-4 hours.

-

After completion, cool the mixture, filter the solid product, wash with water, and dry.

Step 3: Synthesis of 2,3-diamino-6-[(4-fluorobenzyl)amino]pyridine

-

In an autoclave, combine 100 g of 2-amino-3-nitro-6-p-fluorobenzylamino-pyridine with 500 ml of 1,4-dioxane and 20 ml of aqueous ammonia solution.

-

Add 10 g of Raney nickel catalyst under a nitrogen atmosphere.

-

Hydrogenate the mixture at 75-80°C for 2-3 hours under a hydrogen pressure of 4-5 kg.

-

After the reaction is complete, cool the mass and filter to remove the catalyst. The filtrate contains the diamino product.

Step 4 & 5: Synthesis of this compound Maleate

-

Cool the filtrate from the previous step to 5-10°C.

-

Slowly add 45 ml of ethyl chloroformate.

-

Raise the temperature to 25-30°C and add 80 ml of triethylamine under a nitrogen atmosphere.

-

Heat the reaction mass at 55-60°C with stirring for 3-4 hours to form the this compound base.

-

Concentrate the reaction mass by distillation under vacuum.

-

Add the concentrated mass to an aqueous solution of maleic acid (72 g in 2000 ml of water) at 65-70°C.

-

Maintain the temperature for 2 hours, then cool to 25-30°C over 5-6 hours to crystallize the product.

-

Filter the solid, wash with water, and dry to obtain this compound maleate.

This compound Analogs: Addressing Hepatotoxicity

Prolonged use of this compound has been associated with hepatotoxicity, which has limited its clinical use. This toxicity is believed to arise from the metabolic oxidation of this compound to reactive azaquinone diimine metabolites. Research has therefore focused on synthesizing analogs with modifications designed to alter this metabolic pathway and reduce liver toxicity while retaining or improving analgesic activity.

Rationale for Analog Design

The primary strategy for creating safer analogs involves replacing the secondary amino group that bridges the two aromatic rings. This modification aims to shift the molecule's highest occupied molecular orbital (HOMO) away from the pyridine ring, making it less susceptible to the oxidation that forms toxic metabolites.

Synthesis of Thioether Analogs

One promising approach has been the synthesis of thioether analogs, where the bridging -NH- group is replaced with a sulfur atom (-S-).

General Protocol for Thioether Analogs:

-

Amination: Start with 2,6-dichloro-3-nitropyridine or a similar precursor.

-

Thiol Substitution: Replace a halogen substituent with a thiol group.

-

Thioether Synthesis: React the thiol group via nucleophilic attack with various reactants to form the desired thioether bridge.

-

Nitro Group Reduction: Reduce the 3-nitro group to a primary amine using reducing agents like tin(II) chloride or iron powder.

-

Acylation: Acylate the newly formed amine to yield the final carbamate or amide analog.

Quantitative Pharmacological Data

Pharmacokinetics of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | ~90% (oral), ~70% (rectal) | |

| Protein Binding | 80-84% (to human albumin) | |

| Half-life (t½) | 6.5 hours (oral), 8.5 hours (IV), 10.7 hours (rectal) | |

| Metabolism | Hepatic; primary metabolites are p-fluoro-hippuric acid and an acetylated metabolite (D13223) | |

| Excretion | ~72% in urine, ~18% in feces |

Pharmacodynamics and Efficacy of this compound and Analogs

| Compound | Target/Assay | Efficacy Measure | Value | Reference(s) |

| This compound | Kv7.2/Kv7.3 Channel Opening | EC₅₀ | Active (specific value not cited) | |

| This compound | In vitro Hepatotoxicity (TAMH cells) | LD₂₅ | > 1000 µM | |

| This compound | In vitro Hepatotoxicity (HepG2 cells) | LD₂₅ | 240 ± 80 µM | |

| Analog 9g (Thioether) | Kv7.2/Kv7.3 Channel Opening | EC₅₀ | More potent than this compound | |

| Analog 9g (Thioether) | In vitro Hepatotoxicity (TAMH cells) | LD₂₅ | 6 ± 3 µM | |

| Analog 9g (Thioether) | In vitro Hepatotoxicity (HepG2 cells) | LD₂₅ | 4 ± 4 µM | |

| This compound (300 mg/day) | Subacute Low-Back Pain | Analgesic Efficacy | As effective as tramadol (150 mg/day) | |

| This compound (300 mg/day) | Postoperative Pain | Analgesic Efficacy | As effective as diclofenac (150 mg/day) | |

| This compound (100 mg) | Acute Migraine | Analgesic Efficacy | Better efficacy than paracetamol (1 g) |

Note on Analog 9g: While this thioether analog showed increased potency at the Kv7 channel, it also demonstrated a considerable increase in in vitro cell toxicity compared to this compound. This highlights the complex balance in separating structure-activity from structure-toxicity relationships.

Conclusion

This compound remains a significant molecule in medicinal chemistry, representing a novel class of analgesics that act through the activation of Kv7 potassium channels. Its discovery and development paved the way for a deeper understanding of this therapeutic target. The synthetic routes to this compound are well-established, providing a foundation for the creation of new chemical entities. While the clinical utility of this compound itself has been hampered by safety concerns, particularly hepatotoxicity, the exploration of its analogs continues. The strategic modification of the this compound scaffold, such as the development of thioether analogs, demonstrates a clear path forward in the quest to design safer, more effective Kv7 channel openers for a range of neurological conditions, from pain to epilepsy. This ongoing research underscores the enduring legacy of this compound as a valuable pharmacological tool and a template for future drug discovery.

References

The Pharmacological Profile of Flupirtine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Flupirtine is a centrally acting, non-opioid analgesic that garnered significant interest for its unique mechanism of action as a selective neuronal potassium channel opener (SNEPCO). This document provides a comprehensive technical overview of the pharmacological profile of this compound maleate, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical trial findings. It also addresses the critical safety concerns regarding hepatotoxicity that ultimately led to the withdrawal of its marketing authorization in the European Union in 2018. This guide is intended to serve as a detailed resource for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams.

Mechanism of Action

This compound exerts its primary pharmacological effects through a distinct mechanism that differentiates it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its principal actions are the activation of Kv7 potassium channels and an indirect antagonism of NMDA receptors.

Selective Neuronal Potassium Channel (Kv7) Opening

This compound is a potent opener of voltage-gated potassium channels of the Kv7 (KCNQ) family, specifically subtypes Kv7.2 to Kv7.5. By activating these channels, this compound increases the outward potassium current, leading to hyperpolarization of the neuronal membrane and stabilization of the resting potential.[1] This increased threshold for action potential generation results in reduced neuronal excitability, which is the cornerstone of its analgesic and muscle relaxant effects.[1]

Figure 1: Signaling pathway of this compound's action on Kv7 channels.

Indirect NMDA Receptor Antagonism

At higher concentrations, this compound exhibits functional antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2] This is not a direct binding to the receptor but rather an indirect effect secondary to the activation of potassium channels. The resulting membrane hyperpolarization enhances the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, thereby reducing calcium influx and dampening neuronal hyperexcitability associated with chronic pain states.

Figure 2: Indirect NMDA receptor antagonism by this compound.

Pharmacodynamic Profile

The pharmacodynamic properties of this compound have been characterized through various in vitro and in vivo studies.

| Parameter | Value | Experimental System | Reference |

| Kv7 Channel Activity | |||

| EC50 (Hippocampal neurons) | 6.1 µM | Rat hippocampal neurons | |

| EC50 (Dorsal root ganglion neurons) | 4.4 µM | Rat dorsal root ganglion neurons | |

| EC50 (Dorsal horn neurons) | 5.4 µM | Rat dorsal horn neurons | |

| NMDA Receptor Antagonism | |||

| IC50 (NMDA-induced currents) | 182.1 ± 12.1 µM | Cultured rat superior colliculus neurons |

Pharmacokinetic Profile